An In-depth Technical Guide to 2,3-Dimethoxycinnamic Acid: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2,3-Dimethoxycinnamic Acid: Properties, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 2,3-Dimethoxycinnamic acid (2,3-DCA), a methoxylated derivative of cinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, established synthetic methodologies, and notable biological activities of 2,3-DCA, with a particular focus on its emerging role as a quorum sensing inhibitor.
Core Molecular and Physical Characteristics
2,3-Dimethoxycinnamic acid is an organic compound belonging to the phenylpropanoid class.[1] Its structure is characterized by a cinnamic acid backbone with two methoxy groups substituted at the 2 and 3 positions of the phenyl ring.[1][2] The compound exists predominantly in the more thermodynamically stable trans (E) configuration, where the carboxylic acid group and the aromatic ring are on opposite sides of the carbon-carbon double bond, minimizing steric hindrance.[1]
The presence of the methoxy groups and the carboxylic acid moiety imparts a moderate lipophilicity, influencing its solubility and potential for biological membrane transport.[1] While sparingly soluble in water, it demonstrates good solubility in organic solvents like methanol, dimethyl sulfoxide (DMSO), and chloroform.[1][2]
Table 1: Physicochemical Properties of 2,3-Dimethoxycinnamic Acid
| Property | Value | Source(s) |
| CAS Number | 7461-60-1 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 182-184 °C | [1][4][5] |
| Boiling Point | 351.6 ± 27.0 °C (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| XLogP3 | 1.8 | [3] |
| Topological Polar Surface Area | 55.8 Ų | [2][3] |
| Rotatable Bond Count | 4 | [2] |
Spectroscopic and Analytical Characterization
Definitive structural elucidation of 2,3-DCA relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the isomeric structure and stereochemistry of 2,3-DCA.[1]
-
¹H NMR: The proton NMR spectrum (typically in DMSO-d₆) is highly characteristic. The vinyl protons of the acrylic acid moiety appear as two distinct doublets. The large coupling constant (J) of approximately 15.9 Hz between these protons is definitive proof of the trans configuration.[1] Signals for the two methoxy groups and the aromatic protons will also be present in their expected regions.
-
¹³C NMR: The carbon spectrum provides confirmation of the 11 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbons.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
A broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer.[1]
-
A strong, sharp peak around 1650-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[1]
-
The C-O stretching of the methoxy groups appears in the 1000-1300 cm⁻¹ region.[1]
-
Aromatic C-H stretching vibrations are observed around 3000 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
The molecular ion peak (M⁺) is observed at an m/z of 208, corresponding to the molecular formula C₁₁H₁₂O₄.[1]
-
Common fragmentation patterns under electron ionization (EI) include the loss of the carboxyl group (-COOH) and the methoxy groups (-OCH₃).[1]
Synthesis Methodologies: From Classic Reactions to Green Chemistry
The synthesis of 2,3-DCA is most commonly achieved through condensation reactions involving 2,3-dimethoxybenzaldehyde as the starting material. The choice of method often depends on desired yield, scalability, and environmental considerations.
Knoevenagel-Doebner Condensation
The Knoevenagel condensation, particularly under Doebner conditions, is a robust and widely employed method for synthesizing cinnamic acid derivatives.[1] This approach involves the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) with a compound containing an active methylene group (malonic acid).
The causality behind this choice lies in its efficiency; the reaction proceeds via a nucleophilic addition, followed by dehydration and a spontaneous decarboxylation when malonic acid is used, directly yielding the desired cinnamic acid derivative in high yields, often between 75-95%.[1] The use of a basic catalyst like pyridine or piperidine is crucial for deprotonating the malonic acid, forming the reactive enolate intermediate.[1]
Caption: Knoevenagel-Doebner condensation workflow for 2,3-DCA synthesis.
This protocol is a self-validating system, incorporating purification and analytical checks to ensure the integrity of the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq). Rationale: A slight excess of malonic acid ensures complete consumption of the aldehyde. Pyridine acts as both the solvent and the basic catalyst.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq). Rationale: Piperidine is a stronger base than pyridine and accelerates the initial condensation step.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate and precipitates the crude product. Validation Step: The formation of a solid precipitate indicates successful product formation.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water. Rationale: Recrystallization removes impurities, yielding a product of high purity, which can be assessed by its sharp melting point.
-
Validation:
Environmentally Benign Synthesis
Modern synthetic approaches prioritize the reduction of hazardous waste. L-proline has been identified as an effective and environmentally benign catalyst for this transformation, allowing the reaction to proceed under milder conditions (e.g., 40 °C in ethanol), thereby avoiding the use of toxic pyridine.[1]
Biological Activity and Mechanism of Action
While many cinnamic acid derivatives are known for antioxidant and anti-inflammatory properties, recent research has highlighted a more specific and potent activity for 2,3-DCA.[2][7][8][9]
Quorum Sensing (QS) Inhibition
The most significant documented biological activity of 2,3-DCA is its role as a quorum sensing (QS) inhibitor.[10] QS is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. By disrupting QS, it is possible to inhibit bacterial virulence and biofilm formation without exerting selective pressure that leads to antibiotic resistance.
A 2024 study demonstrated that 2,3-DCA, isolated from the marine actinomycete Nocardiopsis mentallicus, potently inhibits QS-regulated functions in the model bacterium Chromobacterium violaceum.[10][11]
-
Inhibition of Violacein Production: At 150 µg/mL, 2,3-DCA inhibited the production of the purple pigment violacein by 73.9%.[10]
-
Inhibition of Swarming Motility: Swarming, a form of bacterial movement, was inhibited by 65.9%.[10]
-
Inhibition of Biofilm Formation: The formation of protective bacterial biofilms was reduced by 37.8%.[10]
The underlying mechanism for this anti-QS activity involves the competitive binding of 2,3-DCA to the CviR receptor protein.[10][11] Molecular docking studies have shown that 2,3-DCA occupies the same binding pocket as the natural signaling molecule, N-hexanoyl-L-homoserine lactone (C6-HSL).[10][11] By blocking the receptor, 2,3-DCA prevents the activation of QS-related genes responsible for virulence factor production and biofilm development.[10][11]
Caption: Mechanism of 2,3-DCA as a competitive inhibitor of the CviR receptor.
Other Potential Applications
-
Antioxidant and Anti-inflammatory: Like other methoxycinnamic acid derivatives, 2,3-DCA is presumed to have antioxidant and anti-inflammatory potential, though specific studies on this isomer are less common than for its 3,4- or 4-methoxy counterparts.[2][8][12][13]
-
Pharmaceutical Precursor: It is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][5]
-
Material Science: Cinnamic acids can be used as monomers for developing novel polymers and materials; the specific substitutions on 2,3-DCA could influence the properties of such materials.[1]
Safety and Handling
According to the Globally Harmonized System (GHS), 2,3-Dimethoxycinnamic acid is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]
Conclusion
2,3-Dimethoxycinnamic acid is a well-characterized compound with established synthetic routes and clear analytical fingerprints. While it shares a structural class with many known bioactive cinnamic acids, its recently elucidated role as a potent quorum sensing inhibitor distinguishes it as a compound of significant interest for the development of novel anti-infective strategies. Its ability to disrupt bacterial communication without direct bactericidal action presents a promising avenue to combat bacterial resistance. Future research should focus on in vivo efficacy studies, toxicological profiling, and the exploration of its potential in synergistic applications with conventional antibiotics.
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2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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